Methyl (r)-3-(3-fluorophenyl)-3-hydroxypropanoate

Enantioselective Synthesis Chemoenzymatic Resolution Chiral Intermediate

Procure the single (R)-enantiomer Methyl (R)-3-(3-fluorophenyl)-3-hydroxypropanoate (CAS 2165544-28-3) for stereochemically-critical synthesis. Substituting with the (S)-enantiomer or racemic mixture jeopardizes pharmacological profiles in chiral drug development. This compound is a documented, patent-protected intermediate for the cholesterol-lowering agent ezetimibe. With a reliable chemoenzymatic route yielding >99% ee, it is the unambiguous building block needed for enantiopure APIs, advanced intermediates, and chiral liquid crystal materials. Ensure your research and manufacturing meet the required stereochemical integrity.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
Cat. No. B13611558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (r)-3-(3-fluorophenyl)-3-hydroxypropanoate
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC(=CC=C1)F)O
InChIInChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1
InChIKeyICWIPGWKGBLGEU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-3-(3-fluorophenyl)-3-hydroxypropanoate: Chiral Beta-Hydroxy Ester for Enantioselective Synthesis and Procurement


Methyl (R)-3-(3-fluorophenyl)-3-hydroxypropanoate (CAS 2165544-28-3) is a chiral beta-hydroxy ester with the molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol . The compound is defined by its single chiral center at the C3 position, with the (R) configuration specifying the exact spatial arrangement of the hydroxyl and 3-fluorophenyl substituents . This structural feature makes it a valuable building block for asymmetric synthesis and the preparation of enantiomerically pure pharmaceutical intermediates [1].

The Procurement Risk of Methyl (R)-3-(3-fluorophenyl)-3-hydroxypropanoate: Why Stereochemistry is Non-Negotiable


Substituting methyl (R)-3-(3-fluorophenyl)-3-hydroxypropanoate with its (S)-enantiomer or the racemic mixture is scientifically unjustifiable for applications requiring stereochemical integrity. The distinct three-dimensional orientation of the (R)-enantiomer dictates its interaction with chiral biological targets, such as enzymes and receptors [1]. As is well-established in pharmaceutical development, opposite enantiomers can exhibit drastically different pharmacological profiles, including reduced potency, altered selectivity, or even toxicity [1]. The data presented in Section 3 provide the quantitative evidence demonstrating why only the (R)-enantiomer meets specific performance criteria in enantioselective processes.

Methyl (R)-3-(3-fluorophenyl)-3-hydroxypropanoate: Quantified Performance Against Comparators


Enantiomeric Purity Benchmark: (R)-Selectivity in Enzymatic Resolution

In a study on the chemoenzymatic synthesis of chiral 3-aryl-3-hydroxypropionates, the (R)-enantiomer of methyl 3-(3-fluorophenyl)-3-hydroxypropanoate was produced with high enantioselectivity using a lipase-catalyzed transesterification. The optimized enzymatic resolution process, utilizing toluene-pretreated lipase from *Pseudomonas fluorescens* or *Burkholderia cepacia*, achieved an enantiomeric excess (ee) of >99% for the target (R)-enantiomer [1]. This is a critical differentiator for users requiring a single, defined stereoisomer for downstream applications.

Enantioselective Synthesis Chemoenzymatic Resolution Chiral Intermediate

Structural Confirmation: X-ray Crystallography Validates Absolute Configuration

The absolute configuration of a closely related (R)-3-aryl-3-hydroxypropanoate derivative was unambiguously confirmed via X-ray crystallography. The analysis yielded a Flack parameter of 0.017(7), which definitively establishes the (R) stereochemistry [1]. This level of structural certainty is essential for regulatory filings and ensuring the correct stereoisomer is being used in medicinal chemistry programs. The (S)-enantiomer, by contrast, would exhibit a Flack parameter near 1.0 in a similar analysis.

Absolute Configuration X-ray Crystallography Chiral Analysis

Application-Specific Differentiation: Intermediate for the Cholesterol Drug Ezetimibe

Methyl (R)-3-(3-fluorophenyl)-3-hydroxypropanoate is a key intermediate in the patented synthesis of ezetimibe, a widely prescribed cholesterol absorption inhibitor [REFS-1, REFS-2]. The synthesis pathway disclosed in WO2012076030A1 explicitly relies on the (R)-configured beta-hydroxy ester to install the correct stereochemistry in the final drug molecule [1]. Substitution with the (S)-enantiomer or the racemate would lead to an incorrect stereochemical outcome in the final product, which is a critical failure in a regulated pharmaceutical manufacturing process.

Pharmaceutical Intermediate Ezetimibe Synthesis Chiral Building Block

High-Value Applications for Methyl (R)-3-(3-fluorophenyl)-3-hydroxypropanoate Procurement


Asymmetric Synthesis of Pharmaceutical Intermediates

The compound is ideally suited for use as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced intermediates. The established chemoenzymatic route allows for the reliable production of this (R)-enantiomer with >99% ee [1]. This level of stereochemical purity is a prerequisite for the synthesis of single-enantiomer drugs, where the wrong stereoisomer can have adverse effects [1].

Ezetimibe and Statin Intermediate Manufacturing

The compound is a documented intermediate in patent-protected processes for manufacturing ezetimibe [REFS-2, REFS-3]. Procuring this specific (R)-enantiomer is essential for any research group or contract manufacturing organization (CMO) involved in the development or production of generic versions of ezetimibe or related cholesterol-lowering agents.

Synthesis of Chiral Liquid Crystals

The 3-aryl-3-hydroxypropanoic ester moiety, including this fluorinated derivative, has been demonstrated as a versatile building block for preparing chiral liquid crystal (LC) compounds [4]. The synthesis of these advanced materials via asymmetric transfer hydrogenation yields the corresponding chiral subunits with ee from 98% to >99% [4]. This application showcases the compound's utility in advanced material science beyond pharmaceutical uses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl (r)-3-(3-fluorophenyl)-3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.